BenchChemオンラインストアへようこそ!

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Nitric oxide synthase inhibition iNOS selectivity Inflammation

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 23120-19-6) is a 5-nitropyrimidine-4,6-diamine derivative featuring an N4-cyclohexyl substituent, with molecular formula C₁₀H₁₅N₅O₂ and molecular weight 237.26 g/mol. This compound belongs to the broader class of 5-nitropyrimidine-based bioactive scaffolds, which have been extensively characterized as GPR119 agonists, nitric oxide synthase (NOS) inhibitors, and herbicidal agents across multiple chemical series.

Molecular Formula C10H15N5O2
Molecular Weight 237.263
CAS No. 23120-19-6
Cat. No. B2694757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclohexyl-5-nitropyrimidine-4,6-diamine
CAS23120-19-6
Molecular FormulaC10H15N5O2
Molecular Weight237.263
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N
InChIInChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14)
InChIKeyOWXVKTCIXVBWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 23120-19-6): Core Identity and Supplier-Quality Benchmarks for Procurement


N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 23120-19-6) is a 5-nitropyrimidine-4,6-diamine derivative featuring an N4-cyclohexyl substituent, with molecular formula C₁₀H₁₅N₅O₂ and molecular weight 237.26 g/mol . This compound belongs to the broader class of 5-nitropyrimidine-based bioactive scaffolds, which have been extensively characterized as GPR119 agonists, nitric oxide synthase (NOS) inhibitors, and herbicidal agents across multiple chemical series [1]. Commercially, the compound is available at 98% purity from verified suppliers, with a reported melting point of 204–208 °C, predicted boiling point of 477.5 ± 45.0 °C, LogP of 1.7116, and TPSA of 106.97 Ų . These defined physicochemical parameters, combined with documented NOS isoform profiling data from the ChEMBL/BindingDB curated databases [1], establish a verifiable baseline for scientific comparison against in-class analogs.

Why N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Cannot Be Replaced by Unsubstituted or N2-Regioisomeric Analogs Without Quantitative Re-Validation


The 5-nitropyrimidine-4,6-diamine scaffold exhibits substitution-pattern-dependent biological activity that precludes casual interchange among analogs. In the GPR119 agonist series, 2-fluoro substitution at the C4 aryl position of the 5-nitropyrimidine core produced a consistent and quantifiable increase in agonistic activity across multiple matched molecular pairs [1], demonstrating that even single-atom modifications at specific positions alter potency in a measurable way. Within the NOS inhibition space, the N4-cyclohexyl substituent on the target compound yields a distinctive isoform selectivity profile (iNOS EC₅₀ 1.80 × 10³ nM; nNOS EC₅₀ 1.50 × 10³ nM; eNOS EC₅₀ 6.80 × 10³ nM) [2], while structurally related N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine (CAS 450345-66-1) has been investigated for anticancer rather than NOS-related applications , underscoring that N4-substitution identity is a key determinant of target engagement and therapeutic application. Furthermore, the regioisomer N²-cyclohexyl-5-nitropyrimidine-2,4-diamine (CAS 5096-86-6) shares the identical molecular formula and weight yet differs in the position of the cyclohexylamino substituent relative to the nitro group—a positional isomerism that affects both hydrogen-bonding geometry and electronic distribution, thereby altering binding-mode compatibility and requiring independent validation for any given target. Generic substitution without head-to-head comparative data in the specific assay system of interest therefore carries a documented risk of potency loss or target-redirection.

Quantitative Differentiation Evidence for N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Versus Closest Structural and Pharmacological Analogs


NOS Isoform Selectivity Profile: N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Exhibits Quantifiable iNOS/nNOS Preference Over eNOS

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine was profiled against the three human nitric oxide synthase (NOS) isoforms in HEK293 cellular assays and deposited in the ChEMBL database (CHEMBL1801474) [1]. The compound inhibited inducible NOS (iNOS) with an EC₅₀ of 1.80 × 10³ nM and neuronal NOS (nNOS) with an EC₅₀ of 1.50 × 10³ nM, while endothelial NOS (eNOS) was inhibited with a substantially weaker EC₅₀ of 6.80 × 10³ nM [1]. This yields an iNOS/eNOS selectivity ratio of approximately 3.8-fold and an nNOS/eNOS selectivity ratio of approximately 4.5-fold. A structurally related 5-nitropyrimidine-2,4-dione analog (compound 36) achieved single-digit micromolar iNOS inhibition with IC₅₀ values in the low μM range but exhibited a different isoform selectivity pattern owing to the distinct 2,4-dione core [2], while N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine has been pursued for anticancer rather than NOS-related applications . This selectivity profile is relevant because eNOS inhibition is associated with cardiovascular liability (hypertension), making compounds with preferential iNOS/nNOS over eNOS activity more attractive for anti-inflammatory or neuropathic pain indications.

Nitric oxide synthase inhibition iNOS selectivity Inflammation NOS isoform profiling

Supplier-Certified Purity and Melting Point: N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Delivers Defined Physicochemical Specifications for Reproducible Experimental Design

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is commercially available from Leyan (Product No. 1377647) at a certified purity of 98% with a measured melting point of 204–208 °C . In comparison, the des-nitro analog N4-cyclohexylpyrimidine-4,6-diamine (CAS 99180-36-6) has a reported melting point of 203 °C . The ∼1–5 °C elevation in melting point for the 5-nitro derivative is consistent with the additional intermolecular dipole–dipole and potential hydrogen-bonding interactions introduced by the electron-withdrawing nitro group, which enhance crystal lattice energy. The predicted LogP of 1.7116 and TPSA of 106.97 Ų further define the compound's physicochemical space and can be contrasted with the N4-cyclohexyl-N4-ethyl analog (CAS 450345-66-1, MW 265.31, LogP > 2.5 predicted due to additional ethyl lipophilicity) to inform solubility, permeability, and formulation strategy.

Quality control Melting point specification Purity benchmark Solid-form characterization

5-Nitro Group as Electronic Determinant of Biological Activity: Class-Level Evidence That Nitro Retention Is Required for Potent Target Engagement

In a systematic SAR study of 5-nitropyrimidine-based GPR119 agonists, Fang et al. (2017) demonstrated that the 5-nitro substituent is integral to the pharmacophore: 2-fluoro substitution at the C4 aryl position consistently increased GPR119 agonistic activity compared to non-fluorinated matched pairs, with the optimized isopropyl carbamate compound 8 achieving an EC₅₀ of 0.6 nM [1]. Although this study evaluated endo-azabicyclic rather than cyclohexylamino derivatives, the data constitute class-level evidence that the electron-deficient 5-nitropyrimidine core is a critical activity determinant. The des-nitro analog corresponding to the target compound—N4-cyclohexylpyrimidine-4,6-diamine (CAS 99180-36-6)—lacks the 5-nitro group entirely and has no reported NOS or GPCR activity , supporting the inference that removal of the nitro group abrogates the electronic properties required for biological target engagement in this chemotype.

5-nitropyrimidine scaffold GPR119 agonism Structure–activity relationship Electron-withdrawing group effect

Herbicidal Application Potential: N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Maps onto a Patent-Defined 4,6-Diamino-5-nitropyrimidine Herbicidal Chemotype

US Patent 4,055,411 explicitly claims 4,6-(substituted)diamino-5-nitropyrimidines as plant growth inhibitors with herbicidal properties, specifically covering compounds where the substituents include cycloalkyl groups (cyclopropyl through cyclohexyl) at the N4 or N2 positions [1]. The generic formula I in the patent encompasses N4-cyclohexyl-5-nitropyrimidine-4,6-diamine as a member of the claimed chemotype. The patent further distinguishes preferred compounds as those bearing a 2-position substituent (methyl, ethyl, methoxy, or trihalomethyl) for enhanced herbicidal potency [1], positioning the target compound as the minimally substituted N4-cyclohexyl scaffold suitable as a reference standard for evaluating the incremental contribution of 2-position modifications. By contrast, the N4-sec-butyl analog (N4-(sec-butyl)-5-nitropyrimidine-4,6-diamine) and N4-(pyridin-4-ylmethyl) analog represent alternative N4-substitution patterns within the same patent class but lack the conformational rigidity and steric bulk of the cyclohexyl group .

Herbicide discovery Plant growth inhibition Agrochemical intermediate 5-nitropyrimidine agrochemical

Evidence-Backed Application Scenarios for N4-cyclohexyl-5-nitropyrimidine-4,6-diamine in Drug Discovery, Agrochemical Research, and Chemical Biology


iNOS/nNOS-Selective Inhibitor Lead Identification for Inflammatory and Neuropathic Pain Programs

N4-cyclohexyl-5-nitropyrimidine-4,6-diamine has ChEMBL-deposited EC₅₀ values of 1.80 μM (iNOS) and 1.50 μM (nNOS) with a documented ~4-fold selectivity window over eNOS (EC₅₀ 6.80 μM) in human HEK293 cell-based assays [1]. Medicinal chemistry teams pursuing iNOS or nNOS inhibitors for inflammatory disease or neuropathic pain can procure this compound as a characterized starting point with known isoform selectivity, using the eNOS data to benchmark cardiovascular safety margins during hit-to-lead optimization. The compound can also serve as a reference inhibitor for assay validation when screening novel NOS inhibitor libraries, given its multi-isoform profiling data from a curated public database.

5-Nitropyrimidine Scaffold Reference Standard for GPR119 or NOS SAR Expansion via 2-Position Derivatization

The compound represents the minimally functionalized N4-cyclohexyl-5-nitropyrimidine-4,6-diamine core with an unsubstituted 2-position. In GPR119 agonist SAR, 5-nitropyrimidine derivatives with optimized 2-position and C4-aryl substitutions achieve sub-nanomolar EC₅₀ values (e.g., compound 8: EC₅₀ 0.6 nM) [2]. In the herbicidal chemotype claimed by US 4,055,411, preferred compounds carry an additional 2-substituent (methyl, ethyl, methoxy, or trihalomethyl) for enhanced activity [3]. The target compound therefore serves as the ideal baseline comparator for systematic 2-position derivatization campaigns, enabling quantitative assessment of the activity gain conferred by each introduced substituent.

Agrochemical Discovery: 4,6-Diamino-5-nitropyrimidine Herbicidal Chemotype Reference Compound

US Patent 4,055,411 establishes that 4,6-(substituted)diamino-5-nitropyrimidines bearing cycloalkyl (including cyclohexyl) substituents possess plant growth inhibiting and herbicidal properties [3]. N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 23120-19-6) maps directly onto the claimed generic Formula I as the unsubstituted 2-position variant. Agrochemical discovery teams can procure this compound as a patent-class-validated reference for herbicidal screening cascades, using it to establish baseline potency before introducing the 2-substituents that the patent identifies as activity-enhancing. The defined melting point (204–208 °C) and purity (98%) ensure reproducible formulation for glasshouse or field-trial sample preparation.

Chemical Biology Tool Compound for NOS-Dependent Nitric Oxide Signaling Studies Requiring Isoform Selectivity Data

The availability of tri-isoform NOS profiling data (iNOS EC₅₀ 1.80 μM, nNOS EC₅₀ 1.50 μM, eNOS EC₅₀ 6.80 μM) from a standardized HEK293 cellular assay format [1] makes N4-cyclohexyl-5-nitropyrimidine-4,6-diamine suitable as a chemical biology probe for dissecting iNOS- versus eNOS-dependent nitric oxide signaling pathways. The ~4-fold selectivity margin, while modest, is quantitatively defined and can be incorporated into experimental models where eNOS-mediated cardiovascular confounding must be controlled. The compound's commercial availability at 98% purity with defined physicochemical parameters (LogP 1.71, TPSA 106.97) supports reproducible dose–response studies across independent laboratories.

Quote Request

Request a Quote for N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.